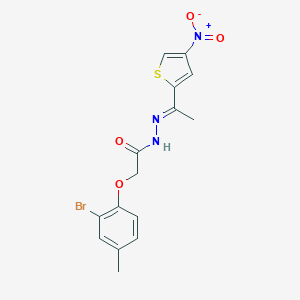
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide, commonly known as BME, is a synthetic compound that has been widely used in scientific research for its unique properties. BME is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and the production of cerebrospinal fluid.
Mecanismo De Acción
BME inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is involved in the conversion of carbon dioxide to bicarbonate, which is an important process in many physiological processes. By inhibiting carbonic anhydrase, BME disrupts this process and leads to changes in acid-base balance, respiration, and cerebrospinal fluid production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BME are complex and depend on the dose and duration of exposure. In general, BME inhibits carbonic anhydrase activity, which leads to changes in acid-base balance, respiration, and cerebrospinal fluid production. BME has also been shown to have anti-inflammatory and anti-convulsant properties, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BME has several advantages for use in lab experiments, including its potency as a carbonic anhydrase inhibitor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, BME also has several limitations, including its complex synthesis method, its instability in solution, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BME, including the development of new carbonic anhydrase inhibitors based on the structure of BME, the investigation of the role of carbonic anhydrase in cancer and other diseases, and the development of new drugs for the treatment of glaucoma and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BME and its potential for use in clinical settings.
Conclusion:
In conclusion, BME is a synthetic compound that has been widely used in scientific research for its unique properties as a carbonic anhydrase inhibitor. BME has several advantages for use in lab experiments, including its potency and ability to cross the blood-brain barrier, but also has limitations, including its complex synthesis method and potential for off-target effects. Future research on BME may lead to the development of new treatments for diseases such as glaucoma and epilepsy and a better understanding of the role of carbonic anhydrase in cancer and other diseases.
Métodos De Síntesis
BME can be synthesized using a multistep process involving the reaction of 2-bromo-4-methylphenol with 1-thio-2-nitroethene followed by the reaction of the resulting product with acetic hydrazide. The final product is then purified using column chromatography to obtain pure BME. The synthesis of BME is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
BME has been used in a variety of scientific research applications, including the study of carbonic anhydrase inhibitors, the development of new drugs for the treatment of diseases such as glaucoma and epilepsy, and the investigation of the role of carbonic anhydrase in cancer. BME has also been used to study the physiological effects of carbonic anhydrase inhibition, including changes in acid-base balance, respiration, and cerebrospinal fluid production.
Propiedades
Nombre del producto |
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide |
|---|---|
Fórmula molecular |
C15H14BrN3O4S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O4S/c1-9-3-4-13(12(16)5-9)23-7-15(20)18-17-10(2)14-6-11(8-24-14)19(21)22/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-10+ |
Clave InChI |
AIOUATVQMSPUKY-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CS2)[N+](=O)[O-])Br |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)